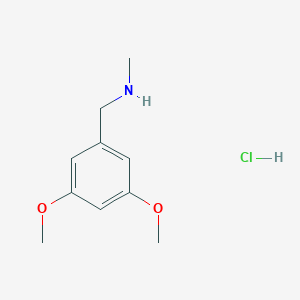

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-11-7-8-4-9(12-2)6-10(5-8)13-3;/h4-6,11H,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQZYUJVKXNXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC(=C1)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride typically involves several steps. One common synthetic route includes the methylation of 3,5-dimethoxybenzaldehyde followed by reductive amination with methylamine. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the amine group and aromatic methoxy substituents :

-

Quinone formation : Oxidation of the methoxy-substituted phenyl ring generates quinone derivatives.

-

Reagents : Potassium permanganate or chromium trioxide under acidic conditions.

-

Mechanism : Electrophilic attack on the aromatic ring, followed by dehydrogenation.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, H+ | Quinone derivatives |

| Amine oxidation | CrO₃, H₂SO₄ | Oxidized amine derivatives |

Substitution Reactions

The methoxy groups (–OCH₃) on the phenyl ring are susceptible to nucleophilic substitution:

-

Reaction with nucleophiles : Halides, amines, or other nucleophiles under acidic/basic conditions.

-

Example : Replacement of methoxy groups with hydroxyl or other substituents.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic substitution | NaOH, H₂O | Demethylated phenyl derivatives |

Reduction Reactions

The amine group can undergo reduction to form secondary amines:

-

Reduction agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Mechanism : Addition of hydride ions to the amine nitrogen.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction | NaBH₄, THF | Secondary amine derivatives |

Mechanism Insights

The compound’s reactivity is influenced by:

-

Electronic effects : Methoxy groups activate the phenyl ring for electrophilic substitution.

-

Steric factors : The methylamine group may hinder nucleophilic attack on adjacent positions.

Comparison with Analogues

| Compound | Structural Differences | Key Reactivity |

|---|---|---|

| 3,5-Dimethoxyamphetamine | Ethyl group instead of methylamine | Enhanced lipophilicity |

| 2,5-Dimethoxyphenylmethylamine | Methoxy at 2,5 positions | Reduced steric hindrance |

References

Scientific Research Applications

Chemistry

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in the creation of new chemical entities.

Biology

Research into the biological activities of this compound has revealed potential effects on cellular processes and enzyme interactions. Studies suggest that it may influence neurotransmitter systems and oxidative stress pathways, indicating its relevance in neuropharmacology and cellular signaling research.

Medicine

Ongoing research is exploring the therapeutic applications of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride. Preliminary studies suggest it may have potential in treating certain diseases, particularly those related to neurological disorders. The compound's mechanism of action involves binding to specific receptors or enzymes, affecting cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the effects of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride on various biological systems:

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines. For example, it exhibited significant antiproliferative activity with IC50 values ranging from µM to µM against multiple cancer types.

- Mechanistic Investigations : Molecular docking studies have shown that the compound interacts with tubulin, indicating its potential as an anticancer agent by disrupting microtubule dynamics.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in creating complex molecules |

| Biology | Effects on cellular processes | Influences neurotransmitter systems |

| Medicine | Potential therapeutic applications | Inhibitory effects on cancer cell growth |

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzylamine Derivatives

Table 1: Key Structural and Pharmacological Comparisons

Key Structural Differences and Implications

Substituent Position :

- 3,5-Dimethoxy vs. 2,6-Dimethoxy : The 3,5-substitution pattern (meta positions) enhances symmetry and electronic delocalization, improving binding to aromatic receptors. In contrast, 2,6-substitution creates steric hindrance, reducing solubility .

- Methoxy vs. Chloro : Chloro substituents (e.g., 2,6-dichloro in CAS 731827-07-9) increase lipophilicity (logP), favoring blood-brain barrier penetration but reducing aqueous solubility .

Amine Group Modifications :

- N-Methylation : The N-methyl group in the target compound lowers basicity (pKa ~8.5) compared to primary amines (pKa ~10), enhancing bioavailability .

- Chiral Centers : Compounds like (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl exhibit enantioselective interactions, critical for receptor-targeted drug design .

Biological Activity

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine; hydrochloride, commonly referred to as DMMA-HCl , is a chemical compound with significant potential in various biological applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₆ClNO₂

- Molecular Weight : 217.69 g/mol

- Structural Features : DMMA-HCl contains a dimethoxy-substituted phenyl group attached to a N-methylmethanamine moiety. The presence of two methoxy groups at the 3 and 5 positions enhances its lipophilicity and potential receptor affinity.

The biological activity of DMMA-HCl is primarily linked to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Preliminary studies suggest that it may exhibit stimulant effects akin to those of amphetamines. Its mechanism likely involves:

- Receptor Binding : DMMA-HCl may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

- Enzyme Interactions : The compound could interact with enzymes involved in neurotransmitter metabolism, potentially altering their activity.

Neuropharmacological Effects

DMMA-HCl has shown promise in neuropharmacology, particularly in studies assessing its effects on:

- Dopaminergic Activity : Similar compounds have been noted for their stimulant effects, which may be replicated by DMMA-HCl through dopamine receptor modulation.

- Serotonergic Activity : The structural similarity to psychoactive substances suggests potential interactions with serotonin receptors, which could have implications for mood regulation and anxiety disorders.

Therapeutic Applications

Research is ongoing into the therapeutic applications of DMMA-HCl, particularly in:

- Cognitive Enhancement : Due to its stimulant properties, there is interest in its potential use for cognitive enhancement or treatment of attention disorders.

- Mood Disorders : Its effects on serotonin pathways may make it a candidate for further investigation in treating depression or anxiety-related conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of DMMA-HCl and related compounds. Here are notable findings:

Comparison with Similar Compounds

DMMA-HCl can be compared with other structurally similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3,4-Dimethoxyphenethylamine | Similar methoxy substitution | Exhibits stimulant effects but differs in receptor specificity. |

| 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid | Different functional groups | Demonstrates anti-inflammatory properties but lacks stimulant effects. |

Q & A

Basic Research Questions

Q. What synthetic strategies are reported for aryl-substituted N-methylmethanamine hydrochlorides, and how can they be adapted for 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine hydrochloride?

- Methodology : Catalytic reduction of primary amides using transition metal-free systems (e.g., potassium complexes with HBPin as a reductant) can yield primary amines, as demonstrated for (3,5-dimethoxyphenyl)methanamine hydrochloride . To introduce the N-methyl group, reductive amination or alkylation (e.g., using methyl iodide) of the primary amine intermediate may be employed. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. Purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt .

Q. How are spectroscopic techniques such as NMR utilized to confirm the structure and purity of substituted methanamine hydrochlorides?

- Methodology :

- ¹H NMR : Analyze aromatic protons (δ 6.4–6.7 ppm for 3,5-dimethoxy-substituted phenyl groups) and methoxy groups (δ ~3.75 ppm). The methylene (CH₂NH) and N-methyl (CH₃) signals typically appear at δ 3.9–4.2 and δ 2.5–3.0 ppm, respectively .

- ¹³C NMR : Confirm methoxy carbons (δ ~55 ppm) and aromatic carbons (δ 100–160 ppm) .

- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁺).

Advanced Research Questions

Q. What are the challenges in achieving regioselective methoxy substitution in aryl methanamine derivatives, and how can they be addressed?

- Analysis : Methoxy groups in the 3,5-positions may sterically hinder further functionalization. Computational modeling (DFT) can predict electronic and steric effects to guide regioselective synthesis. Compare reactivity with structural analogs like 1-(2,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride (CAS: 326473-23-8) to assess positional effects .

Q. How can computational chemistry aid in predicting the reactivity and stability of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine hydrochloride under varying experimental conditions?

- Methodology :

- Perform DFT calculations to model the compound’s electronic structure, acid-base behavior, and susceptibility to hydrolysis.

- Simulate stability under acidic/basic conditions (e.g., predict degradation pathways via bond dissociation energies).

- Validate predictions with accelerated stability testing (e.g., HPLC monitoring under stress conditions) .

Q. What analytical methods are recommended for resolving discrepancies between theoretical and experimental data in the characterization of such compounds?

- Approach :

- X-ray Crystallography : Resolve ambiguities in molecular conformation by comparing experimental and computed structures.

- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex spectra (e.g., distinguish methoxy and methylene environments) .

- Thermogravimetric Analysis (TGA) : Investigate thermal decomposition patterns to validate purity and salt stoichiometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.